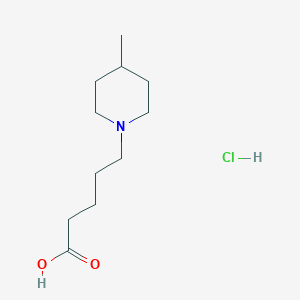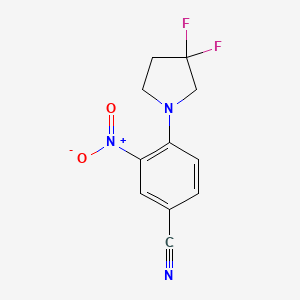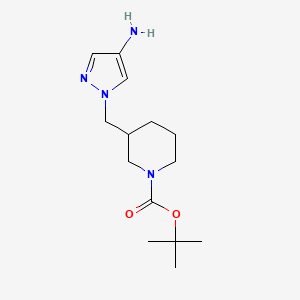
tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₂. It is a derivative of pyridine, featuring a bromine atom at the 6-position and a tert-butyl group attached to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination: : Starting with pyridine, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl₃).
Formation of Carbamate: : The brominated pyridine is then reacted with tert-butyl chloroformate and cyclopropylamine under basic conditions to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: : Reduction of the bromine atom to hydrogen can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives with different functional groups.
Reduction: : Production of pyridine derivatives with hydrogen atoms replacing bromine.
Substitution: : Formation of pyridine derivatives with various nucleophilic groups.
Aplicaciones Científicas De Investigación
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Application in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Tert-Butyl ((6-bromopyridin-3-yl)methyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:
Tert-Butyl (6-bromopyridin-3-yl)carbamate: : Similar structure but without the cyclopropyl group.
Tert-Butyl : (6-bromopyridin-3-yl)methylcarbamate : Similar structure but with a methoxyethyl group instead of cyclopropyl.
Propiedades
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(11-5-6-11)9-10-4-7-12(15)16-8-10/h4,7-8,11H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAIDQRQHILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8158360.png)


![Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B8158366.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide](/img/structure/B8158367.png)
![Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B8158372.png)
